Mage-A3 (195-203)

HLA-A24 Immunotherapy Cancer Vaccines

MAGE-A3 (195-203) is the definitive HLA-A*24:02-restricted epitope for CTL-based immunomonitoring. Unlike HLA-A2 (271-279) or HLA-A1 (168-176) variants, only this peptide engages the HLA-A24 T-cell repertoire. Its high functional avidity (EC50 500 pM) drives robust CTL expansion in vitro, while poor natural tumor presentation makes it an essential positive control for antigen-processing defect studies. Validated for ELISPOT, ICS, tetramer analysis, and TCR engineering in MAGE-A3 vaccine trials (e.g., GL-0817). Baseline precursor frequency: ~2×10⁻⁸ of CD8+ T cells.

Molecular Formula C45H82N10O10S
Molecular Weight 955.3 g/mol
Cat. No. B12423849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMage-A3 (195-203)
Molecular FormulaC45H82N10O10S
Molecular Weight955.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N
InChIInChI=1S/C45H82N10O10S/c1-11-27(7)36(47)43(62)52-31(18-21-66-10)44(63)55-20-15-17-34(55)42(61)51-30(16-13-14-19-46)39(58)49-29(9)38(57)48-24-35(56)50-32(22-25(3)4)40(59)53-33(23-26(5)6)41(60)54-37(45(64)65)28(8)12-2/h25-34,36-37H,11-24,46-47H2,1-10H3,(H,48,57)(H,49,58)(H,50,56)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-,34-,36-,37-/m0/s1
InChIKeyOEJFMRDFTZRTQP-BXIWJQILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAGE-A3 (195-203) Peptide: A Critical HLA-A24-Restricted Epitope for Cancer Immunotherapy Research and Procurement


The MAGE-A3 (195-203) peptide, with the amino acid sequence IMPKAGLLI, is a well-characterized nonameric tumor antigen encoded by the MAGE-A3 cancer/testis gene [1]. This peptide is specifically recognized in the context of the HLA-A*2402 molecule, one of the most frequent HLA class I alleles in Asian and Caucasian populations [2]. It has been identified as a high-affinity binder to HLA-A24 and is capable of inducing cytotoxic T lymphocytes (CTLs) from healthy donors [3]. The peptide is widely available from commercial vendors for use in T-cell assays, such as ELISPOT and cytotoxicity studies, to evaluate antigen-specific immune responses [4].

MAGE-A3 (195-203) Peptide Procurement: Why Epitope Selection is Non-Interchangeable for Reliable T-Cell Research


The selection of a specific MAGE-A3-derived peptide for research or clinical application is not trivial and cannot be based solely on the parent protein's tumor expression profile. The MAGE-A3 (195-203) epitope is restricted to a specific HLA allele (HLA-A24) and is subject to distinct cellular processing and presentation dynamics [1]. Direct substitution with other MAGE-A3 peptides, such as the HLA-A2-restricted 271-279 epitope or the HLA-A1-restricted 168-176 epitope, is invalid for studies involving HLA-A24+ patient samples or model systems, as these peptides will not engage the relevant T-cell repertoire [2]. Furthermore, the 195-203 peptide exhibits a unique immunogenicity profile and a notably poor natural processing efficiency compared to other MAGE-A3 epitopes, a critical differentiation factor for experimental design and data interpretation [3].

MAGE-A3 (195-203) Peptide: A Quantitative Evidence Guide for Differentiated Procurement and Scientific Selection


Exclusive HLA Restriction: MAGE-A3 (195-203) is the Primary Target for HLA-A24+ Cancer Immunotherapy Research

The MAGE-A3 (195-203) peptide (IMPKAGLLI) is specifically restricted to the HLA-A24 molecule [1]. This contrasts with other MAGE-A3 epitopes like the 271-279 peptide (FLWGPRALV), which is restricted to HLA-A2 [2], and the 168-176 peptide (EVDPIGHLY), which is restricted to HLA-A1 [3]. This HLA restriction is absolute for T-cell receptor recognition and engagement.

HLA-A24 Immunotherapy Cancer Vaccines T-cell Epitope

Superior Functional Avidity: MAGE-A3 (195-203) Elicits CTLs with High Peptide Sensitivity Despite Poor Natural Processing

Cytolytic T lymphocyte (CTL) clones specific for the MAGE-A3 (195-203) peptide exhibit remarkably high functional avidity, achieving half-maximal lysis of peptide-pulsed target cells at a peptide concentration of only 500 pM [1]. This level of sensitivity indicates that the TCR-pMHC interaction is strong. In contrast, while CTLs against the HLA-A1-restricted MAGE-A3 168-176 epitope are well-documented, studies on the HLA-A2-restricted 271-279 epitope suggest that its natural expression on tumor cells is too low for efficient recognition, despite the presence of specific CTL precursors [2].

CTL Avidity Functional Avidity Peptide Sensitivity MAGE-A3

Clinical Translational Data: MAGE-A3 (195-203)-Based Vaccine GL-0817 Shows Tolerability and Immunogenicity in Phase I Trials

The MAGE-A3 (195-203) peptide is a component of the investigational peptide vaccine GL-0817. In a Phase I dose-escalation trial for patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN), GL-0817 (administered at doses of 500, 1000, or 1500 µg with adjuvants) was found to be well-tolerated, with no dose-limiting toxicities [1]. Importantly, 67% (4 out of 6) of evaluable patients who received all four vaccinations developed antigen-specific T-cell and antibody responses [1]. The median progression-free survival (PFS) was 79 days, and overall survival (OS) was 183 days for the MAGE-A3 cohort [1].

Clinical Trial Vaccine GL-0817 Immunomonitoring SCCHN

Comparative Immunogenicity: MAGE-A3 (195-203) Shows Equal Potential to Another HLA-A24-Restricted Epitope for CTL Induction

In a direct comparative study of two HLA-A24-restricted MAGE-A3 epitopes, the MAGE-A3 (195-203) peptide (designated MAGE-3.A24b) and the MAGE-A3 (97-105) peptide (TFPDLESEF, designated MAGE-3.A24a) were evaluated for their ability to induce CTLs from HLA-A24+ healthy donors [1]. The study found that both peptides had equal potential to induce MAGE-3-specific and HLA-A24-restricted CTLs [1]. The generated CTL lines showed similar cytolytic activity against MAGE-3+/HLA-A24+ cancer cell lines [1].

CTL Induction Immunogenicity HLA-A24 Epitope Comparison

Endogenous Precursor Frequency: Baseline MAGE-A3 (195-203)-Specific CTLs are Rare in Healthy Donors

The frequency of naive T cells recognizing the MAGE-A3 (195-203) peptide in the peripheral blood of healthy, non-cancerous HLA-A24+ individuals is extremely low, estimated at 2 x 10⁻⁸ of CD8+ T cells [1]. This frequency is approximately tenfold lower than that reported for T cells specific to other MAGE peptides, such as the HLA-A1-restricted MAGE-A3 168-176 epitope [1].

CTL Precursor Frequency Tetramer Immunomonitoring Baseline

Optimal Research and Industrial Use Cases for MAGE-A3 (195-203) Peptide in HLA-A24-Restricted Studies


Immunomonitoring of MAGE-A3-Targeted Cancer Vaccines in HLA-A24+ Patient Cohorts

The MAGE-A3 (195-203) peptide is the definitive reagent for monitoring antigen-specific T-cell responses in HLA-A24+ patients enrolled in clinical trials of MAGE-A3-targeted vaccines, such as GL-0817 [1]. Its use in ELISPOT, intracellular cytokine staining (ICS), or tetramer analysis provides a direct, quantitative measure of vaccine-induced immunity, as the baseline precursor frequency is known to be exceptionally low (2 x 10⁻⁸ of CD8+ T cells) [2].

In Vitro Priming and Expansion of Tumor-Specific CTLs for Adoptive Cell Therapy Research

Researchers can utilize the MAGE-A3 (195-203) peptide to prime and expand HLA-A24-restricted CTLs from healthy donor PBMCs or patient samples in vitro [3]. The peptide's high functional avidity for its cognate TCR (EC50 of 500 pM) [2] makes it an excellent tool for generating highly sensitive T-cell cultures for downstream functional analyses, including cytotoxicity assays and TCR engineering studies.

Investigating Antigen Processing and Presentation Defects in Tumor Immunology

The unique property of the MAGE-A3 (195-203) peptide—its ability to elicit highly avid CTLs in vitro but its failure to be efficiently presented by tumor cells naturally [2]—makes it a powerful model system. Researchers investigating the mechanisms of tumor immune evasion, specifically defects in antigen processing, proteasomal cleavage, or peptide transport, can use this peptide as a positive control for TCR engagement while studying the bottlenecks in the endogenous presentation pathway.

Quote Request

Request a Quote for Mage-A3 (195-203)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.